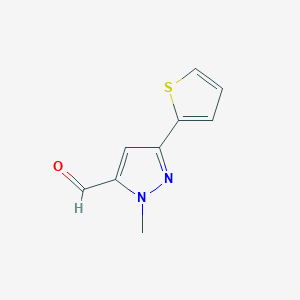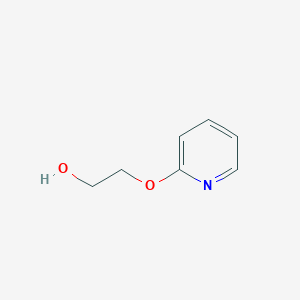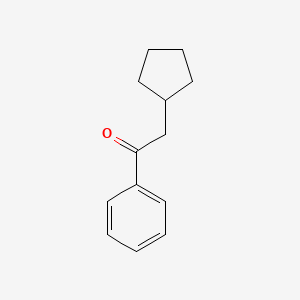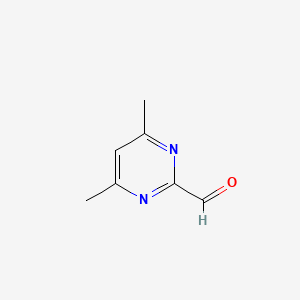![molecular formula C21H20O2 B1357138 Benzene, 1,1'-[(phenylmethylene)bis(oxymethylene)]bis- CAS No. 5784-65-6](/img/structure/B1357138.png)
Benzene, 1,1'-[(phenylmethylene)bis(oxymethylene)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis-” is a chemical compound used in scientific research. It contains a total of 45 bonds, including 25 non-H bonds, 18 multiple bonds, 7 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, and 2 aliphatic ethers .
Molecular Structure Analysis
The molecular formula of “Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis-” is C14H14O . Its molecular weight is 198.2604 . The IUPAC Standard InChI is InChI=1S/C14H14O/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10H,11-12H2 .Physical And Chemical Properties Analysis
“Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis-” has a molecular weight of 198.2604 . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
- Results : Cs₄PMo₁₁V₁O₄₀ is highly active and selective, converting benzaldehyde to methyl benzyl acetal and benzoic acid without the need for an oxidant agent. Its advantages include low corrosiveness, minimal residue generation, easy recovery/reuse, and a straightforward synthesis route .
Glycerol Acetalization
Another intriguing application involves glycerol acetalization with benzaldehyde:
Wirkmechanismus
Target of Action
Benzaldehyde dibenzyl acetal, also known as bis(phenylmethoxy)methylbenzene or Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis-, is a chemical compound that primarily targets the benzyl alcohol . Benzyl alcohol is a natural product commonly found in cosmetics .
Mode of Action
The compound is formed through the reaction of benzyl alcohol with benzaldehyde, an oxidative degradation product of benzyl alcohol . This reaction is reversible, meaning the compound can be formed and broken down in the presence of benzaldehyde .
Biochemical Pathways
The formation of benzaldehyde dibenzyl acetal is part of the acetalization reaction of benzaldehyde . This reaction is catalyzed by MOF catalysts, such as UiO-66 and its fluorinated analog UiO-66F . The full kinetic study of this reaction was performed using the Langmuir–Hinshelwood and Eley–Rideal models .
Pharmacokinetics
It’s known that the compound is formed in the presence of benzaldehyde, and its formation is reversible . This suggests that the compound’s bioavailability may be influenced by the presence and concentration of benzaldehyde.
Result of Action
The formation of benzaldehyde dibenzyl acetal results in the conversion of benzyl alcohol, a natural product commonly found in cosmetics, into a new compound . This conversion is reversible and depends on the presence of benzaldehyde .
Action Environment
The formation of benzaldehyde dibenzyl acetal can be influenced by environmental factors. For instance, the presence of atomic chlorine in the polluted troposphere can form potentially carcinogenic compounds as a result of a reaction with a natural product . Research shows that atomic chlorine generated in the gas phase easily penetrates the liquid phase of benzyl alcohol, resulting in the formation of hydrochloric acid . The resulting HCl initiates further transformations of benzyl alcohol .
Eigenschaften
IUPAC Name |
bis(phenylmethoxy)methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O2/c1-4-10-18(11-5-1)16-22-21(20-14-8-3-9-15-20)23-17-19-12-6-2-7-13-19/h1-15,21H,16-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWUFFDJWAAUQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(C2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483515 |
Source


|
| Record name | Benzene, 1,1'-[(phenylmethylene)bis(oxymethylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1,1'-[(phenylmethylene)bis(oxymethylene)]bis- | |
CAS RN |
5784-65-6 |
Source


|
| Record name | Benzene, 1,1'-[(phenylmethylene)bis(oxymethylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of benzaldehyde dibenzyl acetal formation in the context of benzyl alcohol stability?
A: The research paper [] highlights that benzaldehyde dibenzyl acetal can form from benzyl alcohol under aerobic conditions. This finding is significant because it demonstrates a potential degradation pathway for benzyl alcohol, impacting its long-term stability. The formation of benzaldehyde dibenzyl acetal as a byproduct could be undesirable in applications where the purity of benzyl alcohol is crucial.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol](/img/structure/B1357066.png)


![N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1357072.png)

![4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B1357075.png)
![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1357077.png)



